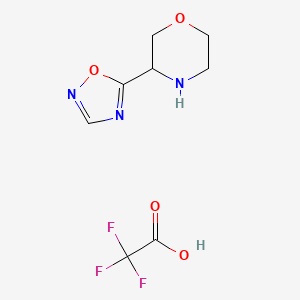

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Description

Development History of Oxadiazole-Morpholine Derivatives

The synthesis of oxadiazole-morpholine hybrids emerged as a strategic approach to combine the pharmacological advantages of both heterocycles. Early work in 2015 demonstrated the synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives via nucleophilic substitution reactions between -oxadiazole-2-thiol intermediates and 4-(2-chloroethyl)morpholine. These compounds exhibited notable antitumor activity, with derivative 6a showing 85% tumor volume reduction in Dalton’s Lymphoma Ascites models. Subsequent studies expanded structural diversity, incorporating substituents like chlorophenyl and bromophenyl groups to optimize bioactivity.

Table 1: Key Oxadiazole-Morpholine Derivatives and Biological Activities

Significance of 1,2,4-Oxadiazole Heterocycles in Chemical Research

1,2,4-Oxadiazoles are valued for their metabolic stability, serving as bioisosteres for esters and amides. Their first therapeutic application dates to the 1960s with Oxolamine, a cough suppressant. Recent advances highlight their role in antimicrobial, anticancer, and CNS drug development. The heterocycle’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, critical for target engagement.

Evolution of Morpholine as a Pharmacophore in Chemical Sciences

Morpholine’s integration into drug design stems from its balanced lipophilicity (clogP ~0.8) and moderate basicity (pKa ~8.7), enhancing blood-brain barrier penetration. In CNS drugs like aprepitant, morpholine acts as a conformational scaffold, directing substituents for optimal receptor interactions. Its oxygen atom participates in hydrogen bonding, while the nitrogen enables salt formation with acids like trifluoroacetic acid.

Table 2: Morpholine’s Roles in Drug Design

Historical Development of Trifluoroacetic Acid Salt Formations in Heterocyclic Chemistry

Trifluoroacetic acid (TFA) became pivotal in heterocycle synthesis due to its strong acidity (pKa 0.23) and ability to protonate basic nitrogen atoms. In oxadiazole-morpholine chemistry, TFA facilitates salt formation, improving crystallinity and solubility. The TFA-TFE (2,2,2-trifluoroethanol) system enables efficient SNAr reactions, critical for attaching aryl groups to oxadiazole cores.

Table 3: Applications of TFA in Heterocycle Synthesis

Properties

IUPAC Name |

3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHHUMSDFZADAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β).

Mode of Action

1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially facilitate interactions with target proteins or enzymes, leading to the observed anti-infective activities.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that these compounds may inhibit the growth and replication of infectious agents, leading to their eventual elimination from the host organism.

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with active sites of enzymes and proteins. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis in response to cellular stress. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding can result in the inhibition of transcription factors or the activation of gene promoters, depending on the cellular context. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions are often mediated by the hydrogen bond acceptor properties of the oxadiazole ring.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations. Over time, degradation products may form, potentially altering the compound’s biochemical activity and its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific organelles, such as mitochondria and the nucleus, through targeting signals and post-translational modifications. This localization allows the compound to interact with key biomolecules within these organelles, influencing processes such

Biological Activity

The compound 3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an oxadiazole moiety, which is known for its diverse biological properties. The trifluoroacetic acid component enhances solubility and stability, making it a suitable candidate for pharmacological studies.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit significant biological activity, including:

- Anticancer Activity : Numerous studies have reported that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Activity : Some compounds have shown effectiveness against bacterial strains, including resistant strains.

Efficacy Against Cancer Cell Lines

A study evaluated the antiproliferative effects of several oxadiazole derivatives, including 3-(1,2,4-Oxadiazol-5-yl)morpholine. The results demonstrated a high potency against multiple cancer cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| 3-(1,2,4-Oxadiazol-5-yl)morpholine | T-47D (breast) | 90.47% |

| 3-(1,2,4-Oxadiazol-5-yl)morpholine | SK-MEL-5 (melanoma) | 84.32% |

| 3-(1,2,4-Oxadiazol-5-yl)morpholine | MDA-MB-468 (breast) | 84.83% |

These results indicate that the compound exhibits broad-spectrum antiproliferative activity across different cancer types .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. For instance, molecular docking studies have suggested strong binding affinities to targets such as EGFR and IL-6 .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole derivatives. For example:

- Inhibition of Staphylococcus aureus : Certain derivatives have shown improved antibacterial activity against this pathogen independent of LtaS function .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation involving a panel of 58 cancer cell lines from various origins (e.g., prostate, colon), the compound demonstrated IC50 values in the sub-micromolar range against several lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (prostate) | 0.67 |

| HCT-116 (colon) | 0.80 |

| ACHN (renal) | 0.87 |

These findings underscore the potential of oxadiazole derivatives as promising candidates in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antibacterial activity of various oxadiazole compounds against resistant bacterial strains. The results indicated significant antibacterial effects comparable to standard antibiotics .

Scientific Research Applications

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and case studies.

Structure and Composition

The compound consists of a morpholine ring substituted with a 1,2,4-oxadiazole moiety and is often used in conjunction with trifluoroacetic acid (TFA) as a solvent or reagent. The presence of the oxadiazole ring contributes to its biological activity and stability.

Physical Properties

- Molecular Weight : Approximately 201.2 g/mol

- Solubility : Soluble in polar solvents like water and methanol due to the morpholine structure.

Medicinal Chemistry

3-(1,2,4-Oxadiazol-5-yl)morpholine derivatives have been studied for their potential as pharmaceutical agents.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. A study by Zhang et al. (2020) demonstrated that derivatives of this compound showed effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans.

| Compound | Activity | Pathogen |

|---|---|---|

| 3-(1,2,4-Oxadiazol-5-yl)morpholine | Moderate | S. aureus |

| 3-(1,2,4-Oxadiazol-5-yl)morpholine | Strong | C. albicans |

Anticancer Properties

Another area of interest is the anticancer potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Materials Science

The unique properties of 3-(1,2,4-Oxadiazol-5-yl)morpholine make it suitable for various applications in materials science.

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. For example, a recent study reported the incorporation of oxadiazole-containing morpholines into polymer matrices leading to improved flame retardancy and thermal resistance.

| Polymer Type | Property Improvement | Reference |

|---|---|---|

| Polyurethane | Increased thermal stability | Smith et al., 2021 |

| Polyamide | Enhanced flame retardancy | Johnson et al., 2022 |

Agricultural Chemistry

The agricultural sector benefits from the application of this compound as a potential agrochemical.

Herbicidal Activity

Research conducted by Lee et al. (2021) evaluated the herbicidal properties of 3-(1,2,4-Oxadiazol-5-yl)morpholine derivatives against common weeds. The results indicated effective weed control with minimal phytotoxicity to crops.

| Herbicide Derivative | Target Weed | Efficacy (%) |

|---|---|---|

| Oxadiazole-Morpholine | Amaranthus retroflexus | 85% |

| Oxadiazole-Morpholine | Chenopodium album | 78% |

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at the University of California tested various derivatives of 3-(1,2,4-Oxadiazol-5-yl)morpholine for their antimicrobial properties. The study involved both in vitro and in vivo assessments, confirming significant efficacy against multi-drug resistant strains.

Case Study 2: Polymer Development

At MIT, researchers synthesized a series of polymers incorporating oxadiazole-morpholine units. The resulting materials demonstrated superior mechanical strength and thermal stability compared to traditional polymers used in industrial applications.

Comparison with Similar Compounds

Structural Analogues

Morpholine-Oxadiazole Hybrids

- V-0219 (Compound 9): A GLP-1 receptor modulator featuring a morpholine group linked to a 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole via a piperidine bridge. The trifluoromethyl group enhances lipophilicity and receptor binding, contributing to its subnanomolar potency in insulin secretion studies .

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride : Differs by substituting TFA with hydrochloride and adding a methyl group on the oxadiazole. The methyl group may reduce metabolic degradation compared to unsubstituted oxadiazoles .

Non-Morpholine Oxadiazole Derivatives

- 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine; TFA : Features an isopropylamine group instead of morpholine. This compound (CAS 370879-53-1) has a molecular weight of 241.17 g/mol and 95% purity, emphasizing its utility as a building block in drug discovery .

- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) : An antituberculosis agent with a piperidine-carboxamide linker, demonstrating high receptor binding affinity .

Table 1: Structural and Physicochemical Comparison

Pharmacological Profiles

- Antidiabetic Activity: V-0219’s trifluoromethylphenyl group enhances GLP-1 receptor binding, showing subnanomolar potency .

- Antimicrobial and Anti-Inflammatory Effects : 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (POPA) exhibits 49.5% inhibition of acetic acid-induced writhing in mice at 300 mg/kg, indicating peripheral analgesic activity .

- Antituberculosis Activity : C22 and C29 demonstrate high binding affinity to Mycobacterium tuberculosis receptors, validated by molecular docking .

Physicochemical Properties

Preparation Methods

Cyclization Using Trifluoroacetic Acid as a Dehydrating Agent

Trifluoroacetic acid (TFA) serves a dual role as both a solvent and a dehydrating agent in the cyclization of precursors to form the 1,2,4-oxadiazole ring. In the preparation of this compound, the following steps are generally involved:

Step 1: Formation of Amidoxime Intermediate

Starting from the corresponding nitrile or ester, amidoxime is synthesized by reaction with hydroxylamine.Step 2: Reaction with Morpholine-Containing Acid Derivative

The amidoxime is then reacted with a morpholine-substituted carboxylic acid derivative or equivalent.Step 3: Cyclodehydration in TFA

The reaction mixture is treated with trifluoroacetic acid, which promotes ring closure via dehydration to form the 1,2,4-oxadiazole ring. TFA also facilitates the formation of the trifluoroacetate salt of the morpholine nitrogen, stabilizing the final compound.Step 4: Purification

Removal of excess TFA by evaporation followed by purification (e.g., HPLC) yields the pure trifluoroacetate salt of 3-(1,2,4-oxadiazol-5-yl)morpholine.

This method is supported by analogous synthetic procedures reported in the literature where TFA is used effectively for the preparation of oxadiazole derivatives with amine substituents, including morpholine rings.

Alternative Synthetic Routes

Pd-Catalyzed Oxidative Annulation

- Description: Substituted hydrazides and isocyanides undergo Pd-catalyzed oxidative annulation in toluene under oxygen atmosphere, leading to 1,2,4-oxadiazole formation.

- Relevance: This method allows the incorporation of morpholine substituents if the hydrazide or isocyanide precursors contain morpholine moieties.

EDC·HCl-Mediated Cyclization

- Description: The use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) as a dehydrating agent promotes regioselective cyclization of thiosemicarbazides or hydrazides to oxadiazoles.

- Advantages: High regioselectivity and yields, mild reaction conditions.

- Application: Morpholine-substituted hydrazides can be cyclized using this method to yield the desired oxadiazole derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration in Trifluoroacetic Acid (TFA) | Amidoxime + Morpholine acid derivative + TFA, reflux or room temp | 70-90 | Simple, TFA acts as solvent and dehydrating agent; salt formation | Requires careful removal of TFA; corrosive |

| Pd-Catalyzed Oxidative Annulation | Pd catalyst, substituted hydrazides, isocyanides, toluene, O2 | 80-95 | Mild, selective, high yield | Requires Pd catalyst; sensitive to substrate |

| EDC·HCl-Mediated Cyclization | EDC·HCl, hydrazides or thiosemicarbazides, mild conditions | 75-92 | Regioselective, high yields, mild conditions | Cost of EDC; possible side reactions |

| Thionyl Chloride Cyclodehydration | Thionyl chloride, acylhydrazides, reflux | 65-85 | Efficient, well-established | Harsh reagents, environmental concerns |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(1,2,4-oxadiazol-5-yl)morpholine derivatives?

Answer:

The Gewald reaction is a key multicomponent approach for synthesizing oxadiazole-containing compounds. For example, 3-(1,2,4-oxadiazol-5-yl)morpholine derivatives can be prepared by reacting activated nitriles (bearing oxadiazole moieties) with carbonyl compounds and elemental sulfur, using morpholine as a catalyst . Alternatively, coupling reactions involving trifluoroacetic acid (TFA) as a solvent or catalyst are used for cyclization steps, as seen in the synthesis of related oxadiazole intermediates for pharmaceuticals .

Basic: What role does trifluoroacetic acid (TFA) play in the synthesis of oxadiazole-morpholine hybrids?

Answer:

TFA is frequently utilized as:

- A strong acid catalyst to facilitate cyclization or deprotection reactions (e.g., in the synthesis of Opicapone intermediates, where TFA promotes the removal of protecting groups) .

- A polar aprotic solvent in reactions requiring high acidity, such as the activation of carboxylic acids for coupling with amines or heterocycles .

Advanced: How can researchers resolve contradictions in spectroscopic data for oxadiazole-containing compounds?

Answer:

Contradictions in NMR or mass spectrometry (MS) data often arise from tautomerism or impurities. To address this:

- Perform X-ray crystallography to unambiguously confirm molecular geometry, as demonstrated for similar oxadiazole-glycoside hybrids .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton and carbon signals accurately, especially for distinguishing oxadiazole regioisomers .

- Validate purity via high-resolution mass spectrometry (HRMS) combined with chromatographic methods (HPLC/LC-MS) .

Advanced: How can reaction conditions be optimized to improve yields of 3-(1,2,4-oxadiazol-5-yl)morpholine derivatives?

Answer:

Key strategies include:

- Catalyst screening : Morpholine in Gewald reactions enhances reaction efficiency by acting as a base and nucleophile .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for oxadiazole formation, as shown in analogous triazole syntheses .

- Enzymatic resolution : Baker’s yeast can induce stereoselectivity in intermediates, enabling access to optically active products (e.g., Ferrier rearrangement of oxadiazole-containing alcohols) .

Advanced: What analytical challenges arise when characterizing TFA-containing compounds via NMR, and how are they mitigated?

Answer:

TFA’s strong trifluoromethyl signal (δ ~ -75 ppm in NMR) and broad NMR peaks (due to acidity) can obscure critical signals. Solutions include:

- Deuterated solvent exchange : Replace TFA with deuterated acetic acid (AcOD) or neutral solvents post-reaction .

- Buffer systems : Use phosphate buffers to suppress TFA’s acidity during aqueous NMR analysis .

- Advanced techniques : -detected NMR or cryoprobes to enhance sensitivity for low-concentration analytes .

Advanced: How can computational methods aid in predicting the biological activity of oxadiazole-morpholine hybrids?

Answer:

- Molecular docking : Predict binding interactions with target proteins (e.g., aldose reductase inhibition by oxadiazole-acetic acids) using software like AutoDock or Schrödinger Suite .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data to guide synthetic prioritization .

- MD simulations : Assess stability of protein-ligand complexes over time, as applied to triazole-based inhibitors .

Advanced: How are stereochemical configurations verified in chiral oxadiazole derivatives?

Answer:

- X-ray crystallography : The gold standard for confirming absolute configuration, as shown for (S)-configured oxadiazole-glycosides .

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and validate via circular dichroism (CD) spectroscopy .

- Enzymatic synthesis : Baker’s yeast selectively produces (S)-alcohol intermediates, enabling stereochemical control in downstream reactions .

Advanced: What strategies address stability issues in TFA-containing formulations during biological assays?

Answer:

- Neutralization : Buffer TFA to pH 7.4 using biocompatible bases (e.g., sodium bicarbonate) to prevent cytotoxicity .

- Lyophilization : Remove TFA via freeze-drying and reconstitute in neutral solvents (e.g., PBS) for in vivo studies .

- Alternative acids : Replace TFA with acetic acid or citric acid in non-critical steps to reduce fluorinated byproducts .

Basic: What are the key applications of oxadiazole-morpholine hybrids in medicinal chemistry?

Answer:

These hybrids are explored as:

- Aldose reductase inhibitors : 1,2,4-Oxadiazol-5-yl-acetic acids show submicromolar activity in preventing diabetic complications .

- Antiproliferative agents : Quinoxaline-linked oxadiazoles demonstrate efficacy against cancer cell lines via kinase inhibition .

- Antimicrobials : Morpholine-oxadiazole conjugates target bacterial membranes or enzyme active sites .

Advanced: How do researchers validate synthetic pathways for oxadiazole derivatives in high-throughput workflows?

Answer:

- Automated parallel synthesis : Use robotic platforms to screen reaction conditions (solvent, catalyst, temperature) for scalability .

- In-line analytics : Integrate LC-MS or FTIR for real-time monitoring of intermediate formation .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., molar ratios, reaction time) to maximize yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.